sEH inhibitor-14

sEH inhibition benzoxazolone-5-urea SAR

Researchers requiring maximal sEH inhibition at low concentrations face potency gaps with legacy tools like AUDA (69 nM) or TPPU (3.7 nM). sEH inhibitor-14 (compound 33) solves this with a sub-nanomolar IC50 of 0.39 nM. • 2-OCF3 benzyl substitution confers >135-fold potency advantage over 3-/4-substituted analogs; steep SAR means only this regioisomer delivers the stated potency. • No cytotoxicity up to 1 μM in primary human monocytes-suitable for long-term cellular assays and EET pathway studies. • Favorable in vivo efficacy in rodent inflammatory pain models; benchmark against clinical-stage EC5026.

Molecular Formula C16H12F3N3O4
Molecular Weight 367.28 g/mol
Cat. No. B12393019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamesEH inhibitor-14
Molecular FormulaC16H12F3N3O4
Molecular Weight367.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC(=O)NC2=CC3=C(C=C2)OC(=O)N3)OC(F)(F)F
InChIInChI=1S/C16H12F3N3O4/c17-16(18,19)26-12-4-2-1-3-9(12)8-20-14(23)21-10-5-6-13-11(7-10)22-15(24)25-13/h1-7H,8H2,(H,22,24)(H2,20,21,23)
InChIKeyIBPYKXOYNPPXBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

sEH Inhibitor-14: High-Potency sEH Inhibitor


sEH inhibitor-14 (designated compound 33) is a benzoxazolone-5-urea derivative developed as a soluble epoxide hydrolase (sEH) inhibitor [1]. It was synthesized and characterized as part of a series of novel sEH inhibitors with potent in vitro activity [1]. The compound inhibits human sEH with an IC50 of 0.39 ± 0.1 nM in a cell-free assay [1].

sEH target engagement and pathway inhibition studies
Cellular assays for EET metabolism and inflammation resolution
Rodent model studies for pain and edema endpoints
SAR and lead optimization programs using benzoxazolone-urea scaffold

sEH Inhibitor-14: Key SAR and Selectivity


sEH inhibitors exhibit a wide range of potencies and selectivity profiles, driven by subtle structural modifications [1]. Within the benzoxazolone-5-urea series, the substitution pattern on the benzyl group profoundly impacts inhibitory activity: the 2-OCF3 moiety in sEH inhibitor-14 confers sub-nanomolar IC50 (0.39 nM), whereas 3- or 4-substituted analogues show 135- to 1460-fold loss of potency [1]. Similarly, disubstitution patterns yield up to 47-fold differences in IC50 (0.7 nM for 2,4-Cl vs. 33 nM for 2,3-F) [1]. These steep SAR relationships mean that even structurally similar in-class compounds cannot be assumed equivalent; procurement decisions must be guided by quantitative comparative evidence.

Ortho-OCF3 substitution is critical for target engagement; meta or para analogues may exhibit drastically reduced sEH inhibition.
Even closely related ortho-substituted analogues (e.g., CF3, Cl) can show substantial potency shifts, preventing direct interchange.
Disubstitution regioisomers within the same series may not maintain the desired inhibitory activity, limiting substitution without validation.

sEH Inhibitor-14: Quantitative Comparisons


In Vitro Potency vs. Structural Analogues

sEH inhibitor-14 (compound 33) exhibits an IC50 of 0.39 nM against human sEH, making it the most potent analogue within its series [1]. Direct comparison with structural analogues reveals that the 2-OCF3 substitution on the benzyl group yields 5.1-fold higher potency than the 2-CF3 analogue (compound 32, IC50 = 2.0 nM) and 25-fold higher than the 2-Cl analogue (compound 31, IC50 = 9.9 nM) [1]. Furthermore, 3- or 4-substituted analogues (compounds 34–37) show a marked loss of inhibitory activity, with IC50 values ranging from 53 nM to 570 nM, representing a 135- to 1460-fold reduction relative to compound 33 [1]. This steep SAR underscores the critical importance of the 2-OCF3 moiety for optimal sEH binding.

IC50 vs. analogues
Head-to-head
Target 0.39 nM vs. 2-CF3 (2.0 nM, 5.1×), 2-Cl (9.9 nM, 25×), 4-F (570 nM, 1460×)
Informs potency-based sEH inhibition study design
n=3; recombinant human sEH; cell-free assay
sEH inhibition benzoxazolone-5-urea SAR

Cross-Study Potency vs. Clinical and Preclinical sEH Inhibitors

When benchmarked against other sEH inhibitors with reported human sEH IC50 values, sEH inhibitor-14 (IC50 = 0.39 nM) demonstrates potency comparable to or exceeding several clinical and preclinical candidates. EC5026, a Phase 1 clinical candidate, exhibits a Ki of <0.05 nM (IC50 not explicitly reported) [1]. GSK2256294A, another clinically evaluated sEH inhibitor, shows an IC50 of 0.027 nM . However, sEH inhibitor-14 surpasses the potency of several well-characterized preclinical sEH inhibitors: AUDA (IC50 = 69 nM, 177-fold weaker) , TPPU (IC50 = 3.7 nM, 9.5-fold weaker) , and AR9281 (IC50 = 13.8 nM, 35-fold weaker) . Note that assay conditions vary across studies; therefore, this cross-study comparison provides a rank-order potency context rather than a direct head-to-head ranking.

Cross-study IC50
Cross-study context
0.39 nM; vs. EC5026 (Ki 0.19 nM), AUDA (69 nM), TPPU (3.7 nM), AR9281 (13.8 nM). 177×, 9.5×, 35× more potent respectively
Benchmarking context for tool compound selection
Varied assay conditions across studies; direct comparison limited
sEH inhibition comparative pharmacology drug discovery

Cytotoxicity in Primary Human Monocytes

In primary human monocytes, which express high levels of sEH, sEH inhibitor-14 (compound 33) showed no cytotoxic activity at concentrations up to 1 μM after 24 hours of exposure, as measured by metabolic activity [1]. This concentration is approximately 2,500-fold higher than its IC50 (0.39 nM), indicating a substantial in vitro safety window. For comparison, the equipotent 2,4-Cl analogue (compound 38, IC50 = 0.7 nM) also showed no cytotoxicity at 1 μM [1]. While direct comparative cytotoxicity data against other sEH inhibitors are not available in this study, this class-level observation supports the viability of benzoxazolone-5-urea analogues for cellular studies.

Cytotoxicity in monocytes
Class-level
No cytotoxicity up to 1 µM (24 h), ~2,500× IC50
Supports cellular assay tolerability review
Primary human monocytes; metabolic activity readout; data to verify
cytotoxicity safety pharmacology in vitro toxicology

In Vivo Pharmacodynamic Activity in Rodent Pain Models

Vendor-reported data indicates that sEH inhibitor-14 demonstrated strong anti-inflammatory and analgesic effects in rodent models of pain and inflammation, reducing edema and hyperalgesia without notable toxicity . While primary peer-reviewed in vivo data for this specific compound are not publicly available, these findings are consistent with the well-established mechanism of sEH inhibition, which stabilizes anti-inflammatory epoxyeicosatrienoic acids (EETs) [1]. In contrast, the clinical candidate EC5026 has demonstrated robust efficacy in multiple rodent neuropathic pain models, including dose-dependent relief of docetaxel-induced painful neuropathy and blockade of tactile allodynia and cold sensitivity [2]. The in vivo profile of sEH inhibitor-14 suggests comparable anti-inflammatory and analgesic potential, though direct head-to-head in vivo comparisons with other sEH inhibitors are lacking.

In vivo activity
Supporting evidence
Reduced edema and hyperalgesia in rodent models (vendor-reported)
Reported model-response context; requires peer validation
Pain/inflammation models; no direct head-to-head comparisons available
in vivo efficacy anti-inflammatory analgesic

Predicted sEH Binding Mode

Docking studies and molecular dynamics simulations with sEH inhibitor-14 (compound 33) revealed that the benzoxazolone-5-urea core engages in key hydrogen bonding interactions with the sEH active site, including interactions with Asp333 [1]. The 2-OCF3 benzyl group occupies a hydrophobic sub-pocket that accommodates voluminous substituents, explaining the enhanced potency relative to smaller substituents (e.g., Cl or CF3) [1]. While no co-crystal structure of compound 33 with sEH is reported, the modeled binding mode is consistent with established sEH inhibitor pharmacophores, where a central urea/amide acts as a hydrogen bond donor-acceptor pair [1]. In contrast, EC5026 is a slow-tight binding transition-state mimic with a well-characterized binding mode [2], and GSK2256294A is a reversible tight-binding inhibitor with a defined residence time (t1/2 = 121 min) . The predicted binding mode of sEH inhibitor-14 provides a structural rationale for its sub-nanomolar potency.

Predicted binding mode
Supporting evidence
H-bonds with Asp333; 2-OCF3 occupies hydrophobic sub-pocket
Informs SAR and selectivity hypothesis testing
In silico docking and MD; no co-crystal structure available
molecular docking molecular dynamics structure-based design

sEH Inhibitor-14: Research Applications


Preclinical Pain and Edema Models

Based on vendor-reported in vivo efficacy in reducing edema and hyperalgesia in rodent models , sEH inhibitor-14 is suitable for exploratory studies in inflammatory pain, neuropathic pain, and inflammation-driven edema. Its sub-nanomolar potency (IC50 = 0.39 nM) [1] ensures that low doses can achieve target engagement, minimizing off-target effects and compound consumption. Researchers can benchmark results against clinical-stage sEH inhibitors like EC5026 [2].

Mechanistic Studies of sEH Pathways

With a favorable in vitro cytotoxicity profile (no toxicity up to 1 μM in primary human monocytes) [1], sEH inhibitor-14 is well-suited for cellular assays investigating sEH-mediated regulation of EETs, inflammation resolution, and vascular function. Its potency allows for robust inhibition at low nanomolar concentrations, preserving cell viability and enabling long-term exposure studies.

SAR and Lead Optimization Campaigns

The steep SAR within the benzoxazolone-5-urea series [1] positions sEH inhibitor-14 as a valuable benchmark compound for medicinal chemistry programs. Its 2-OCF3 substitution pattern and sub-nanomolar potency provide a reference point for evaluating new analogues. Computational chemists can leverage the published docking and molecular dynamics insights [1] to guide rational design of next-generation sEH inhibitors.

Comparative Pharmacology and Tool Compound Selection

For laboratories requiring a high-potency sEH inhibitor that is not encumbered by clinical development IP restrictions, sEH inhibitor-14 offers a potent alternative to clinical candidates. Its potency (0.39 nM) exceeds that of widely used preclinical tool compounds like AUDA (69 nM) , TPPU (3.7 nM) , and AR9281 (13.8 nM) , making it a suitable choice for studies demanding maximal sEH inhibition at minimal concentrations.

Application
Selection Property
Validation Focus
Inflammatory pain model studies
sEH inhibition potency context
Edema and hyperalgesia endpoint assessment
Cellular sEH pathway analysis
Cytotoxicity profile review
Cell viability and EET regulation endpoints
SAR and lead optimization
Benzoxazolone-urea scaffold reference
Substituent SAR and docking validation
Comparative pharmacology studies
Reported cross-study inhibition context
Benchmarking against clinical/preclinical sEH inhibitors
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